Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Catalog No.
S662979
CAS No.
6737-24-2
M.F
C5H7NO4
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

CAS Number

6737-24-2

Product Name

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C(=O)O)O

Canonical SMILES

C=CC(=O)NC(C(=O)O)O

The exact mass of the compound Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- (CAS: 6737-24-2), commonly known as N-Hydroxy-N-acryloylacetamide (NHA), is a bifunctional monomer designed for advanced polymer synthesis. It incorporates a polymerizable acryloyl group and a pendant hydroxamic acid moiety. This unique structure provides a platform for creating polymers with specific functionalities, such as thermoresponsiveness and strong metal chelation capabilities, which are not accessible with standard acrylamide-type monomers. [REFS-1, REFS-2]

Direct substitution of NHA with common monomers like N-isopropylacrylamide (NIPAM) or acrylamide fails to replicate its key performance attributes. While NIPAM is known for its thermoresponsive behavior, it lacks the hydroxamic acid group essential for high-affinity metal chelation, particularly for hard metal ions like Fe(III). [1] Similarly, basic acrylamide offers no comparable thermoresponsiveness or specific chelating function. Furthermore, the N-hydroxy group in NHA serves as a versatile reactive handle for post-polymerization modifications, such as the Lossen rearrangement to create amine functionalities, a synthetic pathway unavailable with standard acrylamides. [2] This makes NHA a required precursor for polymers where a combination of these specific properties is critical to the application's success.

Thermal Behavior: Higher and Distinct LCST Window Compared to Poly(NIPAM) Benchmark

The homopolymer of N-Hydroxy-N-acryloylacetamide, poly(NHA), exhibits a Lower Critical Solution Temperature (LCST) in aqueous solution at approximately 46 °C. [1] This is significantly higher than the ~32 °C LCST of poly(N-isopropylacrylamide) (poly(NIPAM)), the most common benchmark for thermoresponsive polymers. [2] This 14 °C difference provides access to a distinct and physiologically relevant temperature window for designing stimuli-responsive materials.

Evidence DimensionLower Critical Solution Temperature (LCST) in Water
Target Compound DataPoly(NHA) Homopolymer: ~46 °C [<a href="https://doi.org/10.1021/ma020583c" target="_blank">1</a>]
Comparator Or BaselinePoly(NIPAM) Homopolymer: ~32 °C [<a href="https://doi.org/10.1021/ma001186b" target="_blank">2</a>]
Quantified Difference~14 °C higher transition temperature
ConditionsAqueous solution, homopolymer comparison.

This enables the development of smart materials, such as hydrogels or coatings, that trigger a phase transition at a temperature closer to physiological conditions or in processes requiring operation above 32 °C.

Precursor Suitability: Strong, Specific Fe(III) Chelation Not Present in Standard Monomers

The pendant hydroxamic acid group of NHA provides a strong bidentate chelation site for hard metal ions, showing a particularly high affinity for iron(III). Polymers synthesized from NHA form stable, colored complexes with Fe(III) ions, a specific binding capability absent in non-functionalized polymers like polyacrylamide or poly(NIPAM). [1] This functionality is analogous to that of siderophores, which are highly efficient natural iron chelators.

Evidence DimensionFe(III) Ion Chelation Capability
Target Compound DataForms stable, colored polymer-metal complexes due to hydroxamic acid groups. [<a href="https://doi.org/10.1021/la062590h" target="_blank">1</a>]
Comparator Or BaselinePolyacrylamide / Poly(NIPAM): No specific, high-affinity binding sites for Fe(III).
Quantified DifferenceQualitative but functionally absolute difference; introduction of a specific, high-affinity binding mechanism.
ConditionsAqueous solution containing Fe(III) ions.

For applications in metal ion sensing, environmental remediation, or biocompatible iron scavenging, the specific chelating function of NHA is the primary procurement driver and cannot be achieved with simple substitutes.

Processability: Serves as a Stable Precursor for Amine-Functionalized Polymers via Lossen Rearrangement

The N-hydroxy group on polymers derived from NHA can be chemically activated (e.g., O-acylation, O-sulfonylation) to undergo a Lossen rearrangement, which converts the side chain into an isocyanate intermediate that can be subsequently hydrolyzed to a primary amine. [REFS-1, REFS-2] This provides a robust synthetic route to primary amine-functionalized polymers from a stable, easily polymerizable monomer. This contrasts with the direct polymerization of many primary-amine-containing acrylamides, which can be challenging due to monomer instability or side reactions.

Evidence DimensionPathway to Primary Amine Functionalization
Target Compound DataEnables post-polymerization conversion to primary amines via Lossen rearrangement of the N-hydroxy group. [REFS-1, REFS-2]
Comparator Or BaselineAcrylamide / NIPAM: Lack a suitable functional group for direct conversion to primary amines post-polymerization.
Quantified DifferenceProvides a distinct and often more process-compatible synthetic route to amine-functional polymers.
ConditionsPost-polymerization reaction involving activation of the N-hydroxy group, followed by rearrangement and hydrolysis.

This makes NHA a strategic choice for manufacturing functional materials where precise control over the introduction of primary amine groups onto a pre-formed polymer backbone is required for process compatibility or performance.

Thermoresponsive Systems Triggering Above Physiological Temperature

For developing 'smart' hydrogels, surfaces, or drug delivery systems that must remain stable and soluble at 37 °C but undergo a phase transition at a higher temperature (~46 °C). This is useful for applications where a thermal trigger is desired without interfering with normal physiological conditions, a key differentiation from standard poly(NIPAM) systems. [1]

High-Affinity Metal Scavenging and Sensing Materials

In the design of functional resins, membranes, or sensors for the selective removal or detection of Fe(III) and other hard metal ions from aqueous streams. The strong, specific chelation provided by the hydroxamic acid side chains makes NHA-based polymers a superior choice over non-chelating materials for environmental remediation or analytical applications. [2]

Synthesis of Well-Defined Cationic Polymers and Conjugates

As a strategic precursor monomer for creating polymers with primary amine side chains. The ability to polymerize the stable NHA monomer first and then convert it to a cationic, amine-functionalized polymer allows for greater control over polymer architecture, which is critical for applications like gene delivery, bio-conjugation platforms, and specialty flocculants. [3]

XLogP3

-0.8

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6737-24-2

General Manufacturing Information

Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types